Glycyl-L-valyl-L-prolylglycyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (proline, glycine, and valine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-valyl-L-prolylglycyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly those involving proteases.
Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and valine.
Glycyl-L-proline: A dipeptide composed of glycine and proline.
L-valyl-L-proline: A dipeptide composed of valine and proline.
Uniqueness
Glycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of glycine, valine, and proline residues allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
783335-79-5 |
---|---|
Molecular Formula |
C19H33N5O6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(28)24-7-5-6-12(24)17(27)21-9-14(26)23-16(11(3)4)19(29)30/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,27)(H,22,25)(H,23,26)(H,29,30)/t12-,15-,16-/m0/s1 |
InChI Key |
XMYGGJJCUYXORX-RCBQFDQVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.